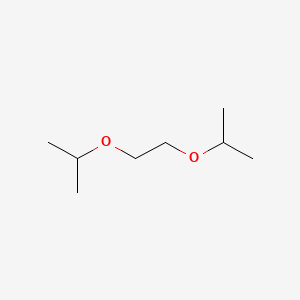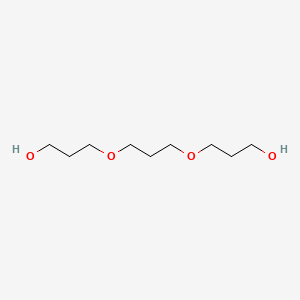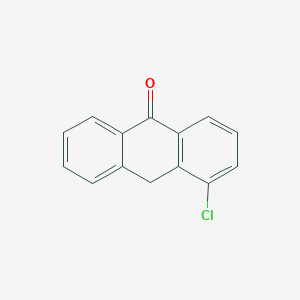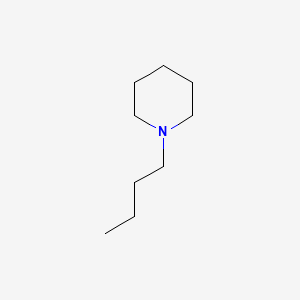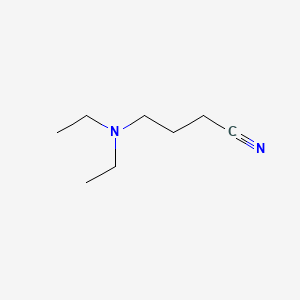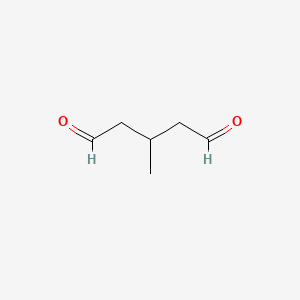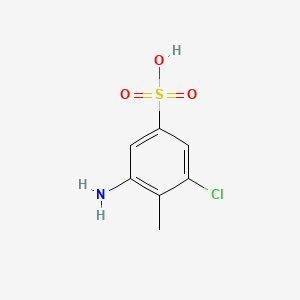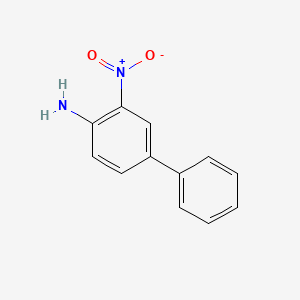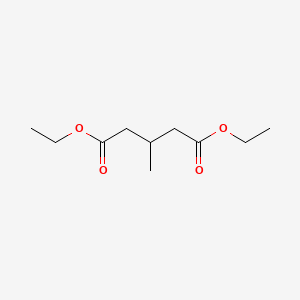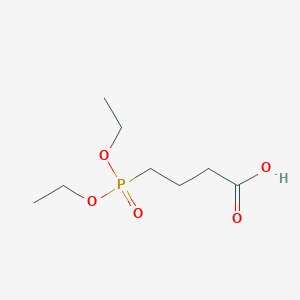
4-(Diethoxyphosphoryl)butanoic acid
Descripción general
Descripción
4-(Diethoxyphosphoryl)butanoic acid, also known as DEPBA, is a chemical compound. It has a molecular formula of C8H17O5P . The molecule contains a total of 30 bonds, including 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 phosphonate .
Synthesis Analysis
The synthesis of 4-(Diethoxyphosphoryl)butanoic acid involves complex chemical reactions. A paper from the Royal Society of Chemistry provides a detailed synthesis process, including NMR analysis . Another paper discusses the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 4-(Diethoxyphosphoryl)butanoic acid is characterized by a total of 30 bonds. It includes 13 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 phosphonate .Aplicaciones Científicas De Investigación
1. Nanowarming Cryopreserved Samples
- Application Summary: This compound is used in the coating of iron oxide nanoparticles (IONPs) for nanowarming cryopreserved samples. The preservation technologies may allow for organ banking similar to blood and biomaterial banking approaches .
- Methods of Application: A solution of 4-(diethoxyphosphoryl)butanoic acid was added to a solution of N, N ′-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) and methyl ether PEG of 500, 2000 or 5000 Da in dichloromethane .
- Results: The phosphonate linker (PLink) and biocompatible polymer ( i.e. polyethylene glycol PEG) coating method tunes stability and increases the maximum allowable concentration of IONPs in cryoprotective agents (CPAs) suspension .
2. Synthesis of Multifunctional Compounds
- Application Summary: The compound is used in the synthesis of two new derivatives which can be easily converted to the corresponding phosphonic acids .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The introduction of an amino-phosphonic acid group into a boronic acid may give new opportunities for application .
3. Synthesis of Multifunctional Compounds
- Application Summary: The compound is used in the synthesis of two new derivatives which can be easily converted to the corresponding phosphonic acids .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The introduction of a phosphonic acid group into a boronic acid may give new opportunities for application .
4. Phosphonate Coating of Iron Oxide Nanoparticles
- Application Summary: This compound is used in the phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples .
- Methods of Application: A solution of 4-(diethoxyphosphoryl)butanoic acid was added to a solution of N, N ′-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) and methyl ether PEG of 500, 2000 or 5000 Da in dichloromethane .
- Results: The phosphonate linker (PLink) and biocompatible polymer ( i.e. polyethylene glycol PEG) coating method tunes stability and increases the maximum allowable concentration of IONPs in cryoprotective agents (CPAs) suspension .
Safety And Hazards
Propiedades
IUPAC Name |
4-diethoxyphosphorylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHMQUIASGRBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCC(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344422 | |
| Record name | 4-(Diethoxyphosphoryl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethoxyphosphoryl)butanoic acid | |
CAS RN |
38694-48-3 | |
| Record name | 4-(Diethoxyphosphoryl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



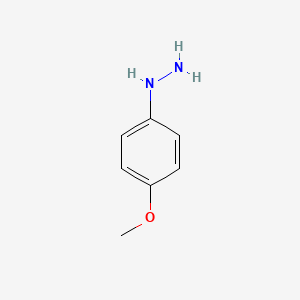
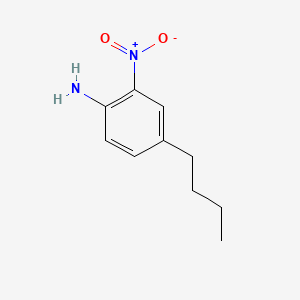
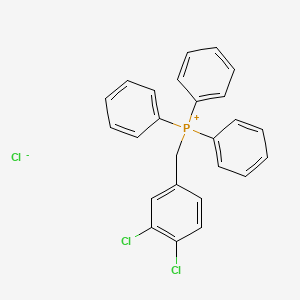
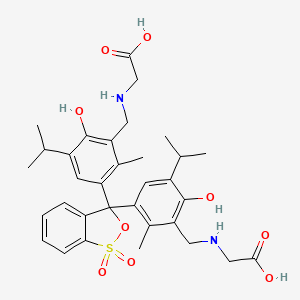
![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)
